molecular formula C11H7F3N2O2S B2999615 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 477864-72-5

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B2999615
CAS No.: 477864-72-5
M. Wt: 288.24
InChI Key: ORBKPRWJUDTFAT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring substituted with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(trifluoromethyl)phenyl hydrazine in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Agrochemicals: Explored as a component in the synthesis of pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but has a pyrazole ring instead of a thiadiazole ring.

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.

    3,5-Bis(trifluoromethyl)phenyl derivatives: Feature multiple trifluoromethyl groups on a phenyl ring.

Uniqueness

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the combination of its trifluoromethyl group and thiadiazole ring, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the carboxylate group further enhances its versatility in chemical synthesis and biological interactions .

Biological Activity

3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 477864-72-5) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound features:

  • A trifluoromethyl group attached to a phenyl ring.
  • A thiadiazole ring substituted with a carboxylate group.

This combination of functional groups contributes to its distinct reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of medicinal chemistry and materials science.

Medicinal Chemistry Applications

  • Anti-inflammatory Activity : The compound has been studied for its potential as an inhibitor of the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies demonstrated that it can prevent the degradation of IκBα in LPS-stimulated THP-1 cells, indicating its role in modulating inflammatory cytokine expression .
  • Anticancer Potential : The compound has shown promise as a pharmacophore for anticancer agents. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring enhance cytotoxic activity against cancer cell lines . For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazoles exhibit activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against resistant strains .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

StudyFindings
Compound demonstrated significant inhibition of NF-κB pathway with an IC50 value of 0.143 μM in Jurkat cells.
Thiadiazole derivatives showed promising anticancer activity with IC50 values ranging from 1.61 to 1.98 µg/mL against various cell lines.
Active against monoresistant strains of Mycobacterium tuberculosis with favorable metabolic stability noted for derivatives.

The biological activities are largely attributed to the compound's ability to interact with key signaling pathways:

  • NF-κB Inhibition : The compound inhibits the canonical NF-κB cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene expression associated with inflammation and cancer progression .
  • Cytotoxic Effects : The presence of electron-donating groups appears to enhance cytotoxicity by facilitating interactions with cellular targets involved in proliferation and survival pathways.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBKPRWJUDTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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